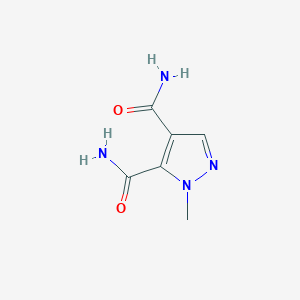

1-methyl-1H-pyrazole-4,5-dicarboxamide

CAS No.: 1379326-21-2

Cat. No.: VC4303302

Molecular Formula: C6H8N4O2

Molecular Weight: 168.156

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379326-21-2 |

|---|---|

| Molecular Formula | C6H8N4O2 |

| Molecular Weight | 168.156 |

| IUPAC Name | 2-methylpyrazole-3,4-dicarboxamide |

| Standard InChI | InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |

| Standard InChI Key | VHLDIMUILPVMGR-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)C(=O)N)C(=O)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4- and 5-positions with carboxamide groups. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 1-Methyl-1H-pyrazole-4,5-dicarboxamide |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The planar pyrazole ring and electron-withdrawing carboxamide groups contribute to its polarity, enabling interactions with biological targets such as enzymes and receptors .

Spectroscopic Data

-

NMR (Predicted):

-

IR (Theoretical): Stretching vibrations at 3300 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .

Synthesis and Derivatization

Structural Derivatives

Derivatives are synthesized by varying the amine component during amidation:

Biological Activity and Mechanisms

Enzyme Inhibition

-

Phosphodiesterase 10A (PDE10A):

Structural analogs (e.g., IVJ) bind to the catalytic site of PDE10A, a target for neurological disorders, with IC₅₀ values < 100 nM . The dicarboxamide moiety coordinates with Zn²⁺ ions in the active site . -

Carbonic Anhydrase (CA):

Sulfonamide derivatives inhibit CA isoforms (e.g., CA II, CA IX) with Kᵢ values of 8–50 nM, suggesting antitumor potential .

Structure-Activity Relationships (SAR)

-

Methyl Group: Enhances metabolic stability by reducing oxidative degradation.

-

Carboxamide Orientation: Para-substitution on aryl groups improves target affinity .

Applications

Pharmaceutical Development

-

Neurodegenerative Diseases: PDE10A inhibitors are explored for Huntington’s disease and schizophrenia .

-

Oncology: CA inhibitors show promise in targeting hypoxic tumors .

Material Science

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:

Recent Advances (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume